![molecular formula C20H18N4O6S B2648167 N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 851095-00-6](/img/structure/B2648167.png)

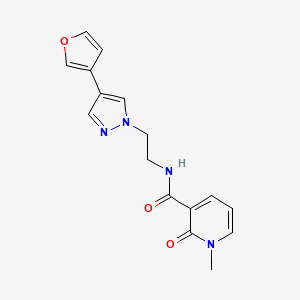

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

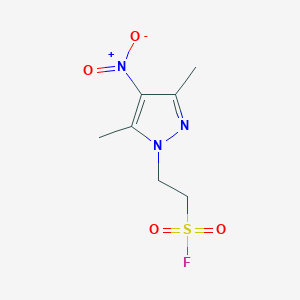

The compound contains several structural components including a 2,3-dihydro-1,4-dioxin ring, a 1,3,4-oxadiazole ring, and a sulfamoyl group attached to a benzamide . Compounds with these structural features are often studied for their potential biological activities .

Molecular Structure Analysis

The compound’s structure includes a 2,3-dihydro-1,4-dioxin ring, which is a six-membered ring with two oxygen atoms . It also has a 1,3,4-oxadiazole ring, a five-membered ring with two nitrogen atoms and one oxygen atom . The benzamide portion of the molecule contains a benzene ring attached to an amide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the sulfamoyl and amide groups. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the polar sulfamoyl and amide groups could affect its solubility, stability, and reactivity .Scientific Research Applications

Crystal Structure and Biological Studies

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the compound , has shown significant antibacterial and antioxidant activities. These compounds were synthesized and characterized, with their crystal structures confirmed through X-ray diffraction. Hirshfeld surface analysis was employed to quantify intermolecular interactions, revealing a dominant contribution of H…H contacts. The synthesized derivatives exhibited potent activity against Staphylococcus aureus, highlighting their potential as antibacterial and antioxidant agents (Karanth et al., 2019).

Synthesis for Anti-Inflammatory and Anti-Cancer Agents

Novel derivatives of N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides have been synthesized as part of efforts to develop new anti-inflammatory and anti-cancer agents. These compounds were obtained through the sodium borohydride reduction of corresponding intermediates in ethanol, demonstrating the versatility of oxadiazole derivatives in medicinal chemistry (Gangapuram & Redda, 2009).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for their anticancer activity. These compounds displayed moderate to excellent efficacy against various cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide. This research underscores the therapeutic potential of oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles, which are structurally related to the compound of interest, was explored in the presence of sulfur nucleophiles. This study led to the synthesis of 1,2,4-thiadiazoles via photo-induced reactions, offering insights into the photolytic behavior of oxadiazole derivatives and their potential applications in synthesizing structurally novel compounds (Vivona et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6S/c1-24(15-5-3-2-4-6-15)31(26,27)16-9-7-14(8-10-16)18(25)21-20-23-22-19(30-20)17-13-28-11-12-29-17/h2-10,13H,11-12H2,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIQQUGHKMADQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2648084.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2648085.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2648087.png)

![ethyl 2-(1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648093.png)

![N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2648098.png)

![Methyl 4-[[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]carbamoyl]benzoate](/img/structure/B2648102.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)